molecular formula C22H24N2O5S3 B3307074 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol CAS No. 931338-61-3

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol

Cat. No.: B3307074
CAS No.: 931338-61-3
M. Wt: 492.6 g/mol
InChI Key: VOCOJJXCLUEEHS-UHFFFAOYSA-N
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Description

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a thiazole ring bearing two tosyl (p-toluenesulfonyl) groups at the 2- and 4-positions. This structure combines a polar hydroxyl group with electron-withdrawing tosyl moieties, likely influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-15-3-7-18(8-4-15)31(26,27)20-21(24-13-11-17(25)12-14-24)30-22(23-20)32(28,29)19-9-5-16(2)6-10-19/h3-10,17,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOJJXCLUEEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of piperidin-4-ol with 2,4-ditosylthiazole under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidin-4-ol Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes (Inferred)
This compound Thiazole with 2,4-ditosyl groups ~568.7* Tosyl, hydroxyl, thiazole Potential receptor modulation via sulfonic esters
1-(2-Chloro-thiazol-5-ylMethyl)-piperidin-4-ol Chloro-substituted thiazole + methyl linker 232.73 Chloro, hydroxyl, thiazole Increased lipophilicity vs. tosyl analog; possible CB2 affinity (cf. )
1-(4-Trifluoromethylphenyl)piperidin-4-ol Trifluoromethylphenyl substituent ~245.2* CF3, hydroxyl Enhanced metabolic stability; potential CNS activity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Oxadiazole ring + methylphenyl 279.76 Oxadiazole, methylphenyl Possible ion channel modulation (cf. CB1 receptor coupling to K+/Ca2+ channels in )

*Calculated based on molecular formula.

Pharmacological Implications

  • Tosyl vs. However, chloro substituents (as in ) may favor CB2 receptor binding, as seen in , where analogs with halogenated or aromatic groups exhibited higher CB2 affinity .
  • Heterocycle Variations : The oxadiazole-containing compound () lacks a hydroxyl group but includes a rigid oxadiazole ring, which could alter receptor selectivity. highlights that CB1 receptors modulate ion channels, suggesting oxadiazole derivatives might interact with similar pathways .
  • Trifluoromethylphenyl vs. Tosyl Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability, a common strategy in CNS drug design. In contrast, the bulky tosyl groups in the target compound may limit blood-brain barrier penetration but improve solubility for peripheral targets .

Binding and Functional Activity

While direct binding data for this compound is unavailable, demonstrates that structural analogs (e.g., WIN 55212-2) show subtype-specific receptor interactions. For example:

  • WIN 55212-2 (a thiazole-derived cannabinoid) binds CB2 with higher affinity than CB1 .
  • Tosyl groups could mimic the sulfonamide moieties in some kinase inhibitors, suggesting off-target kinase activity for the target compound.

Biological Activity

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, antitumor, and enzyme inhibition activities.

Chemical Structure

The compound's structure can be described as follows:

  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Thiazole moiety : A five-membered ring containing both sulfur and nitrogen.
  • Ditosyl groups : Sulfonyl groups that enhance the compound's pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that various derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial properties. For example, compounds bearing 1,3,4-oxadiazole and piperidine moieties showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 1.13 to 6.28 µM .

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound COther strains6.28

Antitumor Activity

The compound has also been explored for its potential as an anticancer agent. Research on related piperidine derivatives has indicated that they can act as agonists for human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis and apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 3.1 µM against hepatocellular carcinoma cells .

Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. Studies indicate that certain derivatives possess strong inhibitory activity against these enzymes with IC50 values significantly lower than standard inhibitors like thiourea (IC50 = 21.25 µM) .

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound D2.14
UreaseCompound E0.63

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antibacterial Screening : A series of synthesized compounds demonstrated varying degrees of antibacterial activity against clinical strains, suggesting a potential for developing new antibiotics .
  • Antitumor Mechanism : The mechanism by which piperidine derivatives induce apoptosis in cancer cells was elucidated through in vivo studies showing reduced tumor growth compared to traditional therapies like sorafenib .
  • Enzyme Inhibition Studies : In vitro assays confirmed the strong inhibitory effects on AChE and urease, positioning these compounds as candidates for treating conditions like Alzheimer's disease and urinary infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 2
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol

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